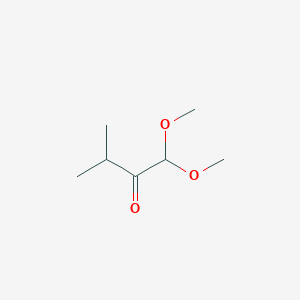
1,1-Dimethoxy-3-methylbutan-2-one
Descripción general
Descripción
1,1-Dimethoxy-3-methylbutan-2-one is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . It is also known by other names such as 1,1-dimethoxy-3-methyl-butan-2-on and Isopropylglyoxal-dimethylacetal .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it can be synthesized from 2-Butanol, 1,1-dimethoxy-3-methyl . Another study reported the synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-one backbone with two methoxy groups attached to the first carbon atom and a methyl group attached to the third carbon atom .Physical and Chemical Properties Analysis
This compound has a boiling point of 51 °C (at a pressure of 11 Torr) and a predicted density of 0.945±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Asymmetric Organic Synthesis
1,1-Dimethoxy-3-methylbutan-2-one and its derivatives have significant applications in asymmetric organic synthesis. For instance, a study by Hu and Shan (2020) discussed the synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, highlighting its diverse applications in this field. They emphasized the development of green chemistry approaches in synthesis, using methanol as a methylating agent and inorganic alkali instead of more hazardous materials (Xiaoyun Hu & Zixing Shan, 2020).
Reagent for Dimethylchromenylation
Bandaranayake et al. (1971) explored the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation. This compound was found effective in synthesizing various dimethylchromens, such as lonchocarpin, jacareubin, and evodionol methyl ether. This research demonstrated its potential as a stable and accessible reagent for producing compounds with a common substitution pattern found in nature (W. Bandaranayake, L. Crombie, & D. A. Whiting, 1971).
Regioselective Demethylation in Organic Reactions
Cannon et al. (1983) conducted a study involving the regioselective demethylation of 4-(2',7'-dimethoxy-1'-naphthyl)-2-methylbutan-2-ol. Their research highlighted the specific demethylation of the more hindered methoxyl group, indicating the compound's role in selective organic reactions (J. Cannon, G. Feutrill, & L. Wong, 1983).
Kinetics in Thermal Gas-Phase Decomposition
Flowers and Öztürk (1975) studied the kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane. Their research revealed the isomerizations to various compounds, including 3-methylbutan-2-one. This study provided insights into the behavior of similar compounds under thermal conditions (Michael C. Flowers & Turgut Öztürk, 1975).
Chemoselective Reactions in Organic Chemistry
Ojima and Kumagai (1978) investigated the chemoselective reactions of allylsilanes with 1,1-dimethoxybutan-3-one, demonstrating its selective reactivity depending on the Lewis acid used. This research contributed to understanding the chemoselectivity in organic synthesis, particularly with similar compounds (I. Ojima & M. Kumagai, 1978).
Safety and Hazards
Propiedades
IUPAC Name |
1,1-dimethoxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)7(9-3)10-4/h5,7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEKIRYBKDYRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile](/img/structure/B3384586.png)
![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B3384599.png)
![2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B3384605.png)
![N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide](/img/structure/B3384607.png)
![2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384609.png)

![3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B3384613.png)
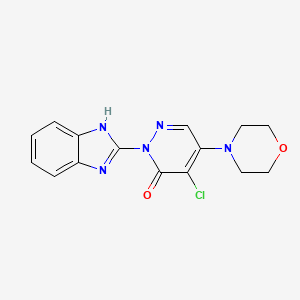
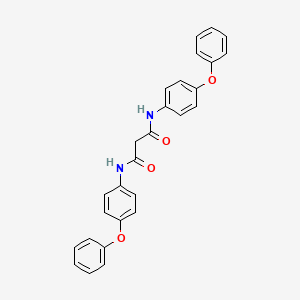
![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3384641.png)
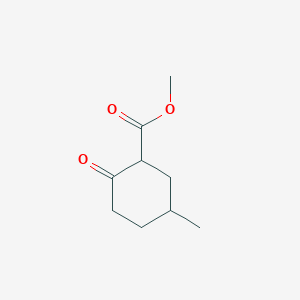

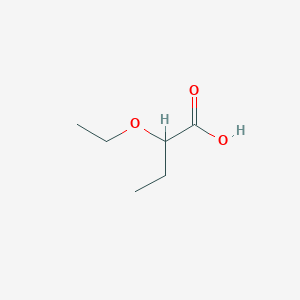
![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3384670.png)
